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Compound of Interest

Compound Name: 2-acetylphenyl 4-methylbenzoate

Cat. No.: B2718613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 2-acetylphenyl 4-methylbenzoate. Due to the limited availability of

experimentally-derived spectra in public databases, this guide presents predicted data based

on the analysis of structurally similar compounds and established spectroscopic principles.

Detailed experimental protocols for acquiring such data are also provided, along with a visual

workflow for spectroscopic analysis.

Chemical Structure and Properties
2-acetylphenyl 4-methylbenzoate is an aromatic ester with the molecular formula C₁₆H₁₄O₃

and a molecular weight of 268.28 g/mol . Its structure consists of a 2-acetylphenyl group

esterified with 4-methylbenzoic acid.

Chemical Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-acetylphenyl 4-methylbenzoate. These

predictions are derived from the known spectral characteristics of its constituent functional

groups and comparison with data from similar molecules.
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Predicted ¹H NMR Data (CDCl₃, 500 MHz)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.1 - 7.9 d 2H

Aromatic protons

ortho to the ester

carbonyl

~7.6 - 7.4 m 4H

Remaining aromatic

protons of the

acetylphenyl ring

~7.3 - 7.2 d 2H

Aromatic protons

ortho to the methyl

group

~2.6 s 3H
Acetyl group (–

C(=O)CH₃)

~2.4 s 3H Methyl group (–CH₃)

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
Chemical Shift (δ) ppm Assignment

~197 Acetyl carbonyl carbon (–C(=O)CH₃)

~165 Ester carbonyl carbon (–OC(=O)–)

~150 Aromatic carbon attached to the ester oxygen

~144 Aromatic carbon attached to the methyl group

~133 - 122 Aromatic carbons

~129 Aromatic carbon attached to the acetyl group

~29 Acetyl methyl carbon (–C(=O)CH₃)

~21 Methyl carbon (–CH₃)

Predicted Infrared (IR) Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~2950 - 2850 Weak
Aliphatic C-H stretch (methyl

groups)

~1735 Strong Ester C=O stretch

~1685 Strong
Ketone C=O stretch (acetyl

group)

~1600, 1480 Medium-Strong
Aromatic C=C skeletal

vibrations

~1270, 1120 Strong Ester C-O stretch

Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

268 Moderate [M]⁺ (Molecular ion)

149 High
[M - C₇H₇O]⁺ (Loss of p-toluoyl

group)

119 High [C₈H⇇O]⁺ (p-Toluoyl cation)

91 Moderate [C₇H₇]⁺ (Tropylium ion)

43 High [CH₃CO]⁺ (Acetyl cation)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.
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Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-acetylphenyl 4-methylbenzoate
in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Insert the sample into the spectrometer.

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for

¹H and δ 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty ATR setup.

Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to generate the absorbance or transmittance

spectrum.

Data Processing:

Identify and label the major absorption bands in the spectrum.

Correlate the observed bands with known functional group frequencies.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass

Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Procedure:

Sample Introduction:

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane

or ethyl acetate).

Inject the solution into the GC, which will separate the compound from any impurities

before it enters the mass spectrometer.

Ionization:
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In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by the mass analyzer (e.g., a quadrupole).

Detection:

The detector records the abundance of each ion at a specific m/z value.

Data Analysis:

The resulting mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak and major fragment ions.

Propose fragmentation pathways to explain the observed fragment ions.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of an

organic compound and the logical relationship between the different spectroscopic techniques.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Logical relationships between spectroscopic techniques for structure elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of 2-acetylphenyl 4-
methylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2718613#spectroscopic-data-of-2-acetylphenyl-4-
methylbenzoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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